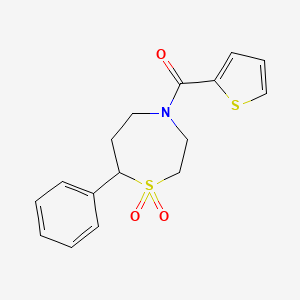

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c18-16(14-7-4-11-21-14)17-9-8-15(22(19,20)12-10-17)13-5-2-1-3-6-13/h1-7,11,15H,8-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKMIIMIYINHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is to start with a suitable thiazepane precursor and introduce the phenyl and thiophen-2-yl groups through subsequent reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents onto the thiazepane ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone: has several scientific research applications:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

Industry: : Use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Piperazine vs. Thiazepane Derivatives

Compound 21: "Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone" () shares the thiophen-2-yl methanone group but replaces the thiazepane ring with a piperazine moiety. The trifluoromethylphenyl group in Compound 21 introduces strong electron-withdrawing effects, contrasting with the sulfone group in the target compound, which may influence solubility and metabolic stability.

(b) Thiazepane vs. Furan Derivatives

Bromofuran Analogs: describes "(5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone," where the thiophene is replaced with a brominated furan. The bromine atom may enhance electrophilicity, increasing reactivity in substitution reactions.

Substituent and Functional Group Comparisons

(a) Arylpiperazine Derivatives

Compound 7f: "1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone" () features a benzo[b]thiophene group and a nitro-substituted arylpiperazine.

Compound 8a: "1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol" () includes methoxy groups and a propanol chain. The hydroxyl group increases hydrophilicity, contrasting with the ketone in the target compound, which may reduce metabolic oxidation risks.

(b) Sulfonyl-Containing Triazoles

describes triazole derivatives with sulfonylphenyl groups, such as "2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone." The sulfonyl group here mirrors the sulfone in the target compound, suggesting shared physicochemical properties like high polarity. However, the triazole core introduces additional hydrogen-bonding sites, which could enhance target engagement.

Implications for Drug Design

- Thiazepane vs.

- Electron-Withdrawing Groups : The sulfone in the target compound and the CF3 group in Compound 21 both enhance solubility but may increase metabolic susceptibility compared to methoxy or hydroxyl groups.

Biologische Aktivität

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is a synthetic compound belonging to the thiazepane family, characterized by its unique structural features that contribute to its biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is . The compound includes a thiazepane ring, a thiophene moiety, and a dioxido group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazepane Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Thiophene Moiety : Use of thiophene derivatives in coupling reactions.

- Formation of the Methanone Group : Achieved through acylation reactions.

Biological Activity

Research indicates that compounds similar to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone exhibit various biological activities:

Antimicrobial Activity

Studies have shown that thiazepane derivatives can possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated that certain thiazepane compounds inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazepane derivatives are also being explored for their potential anticancer effects:

- Case Study : A derivative similar to this compound was tested in vitro on cancer cell lines (e.g., HeLa and MCF7) and exhibited cytotoxic activity with IC50 values in the micromolar range .

The biological activity is attributed to the interaction of the compound with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors on cell surfaces, influencing signaling pathways.

- Gene Expression : The compound may affect gene expression related to its biological activity .

Comparative Analysis with Similar Compounds

The unique structural arrangement of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone imparts distinct chemical and biological properties compared to other thiazepane derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one | C18H18N2O4S | Anticancer |

| 2-Cyclopropyl-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone | C15H19NOS | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone, and how is purity validated?

- Methodology : The compound can be synthesized via alkylation of thiophene-derived precursors using brominated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under reflux conditions in methanol or ethanol. Purity is validated through melting point analysis, (DMSO-, 500 MHz), and mass spectrometry (EI, 70 eV). Elemental analysis (C, H, N, S) confirms stoichiometric ratios .

- Example : A similar thiophene-containing γ-keto ester was synthesized by reacting thiophene-2-carboxaldehyde with methyl acetoacetate, followed by acylation and purification via recrystallization .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR : and NMR in DMSO- identify aromatic protons (δ 7.99–8.01 ppm for phenyl groups) and sulfur/oxygen-containing functional groups .

- Mass Spectrometry : High-resolution MS (e.g., m/z 282 [M+1]) confirms molecular weight .

- X-ray Crystallography : Resolves conformational ambiguities, such as boat/chair conformations in the thiazepane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Methodology : Discrepancies may arise from dynamic conformational changes in solution (e.g., thiazepane ring puckering). Cross-validate using:

- VT-NMR : Variable-temperature NMR detects conformational flexibility by observing signal splitting at low temperatures .

- DFT Calculations : Compare experimental X-ray bond angles (e.g., C–S–O = 106.5°) with computed values to identify static vs. dynamic distortions .

- Case Study : For a benzothiazepine analog, X-ray data revealed a boat conformation, while NMR suggested equilibrium between conformers. VT-NMR at 223 K confirmed dynamic averaging .

Q. What experimental strategies mitigate organic degradation during prolonged data collection (e.g., HSI or stability studies)?

- Methodology :

- Continuous Cooling : Maintain samples at 4°C to slow degradation of labile functional groups (e.g., sulfone or ketone moieties) .

- Inert Atmosphere : Use argon/nitrogen gloveboxes during synthesis and storage to prevent oxidation.

- Real-Time Monitoring : Employ UV-Vis or FTIR spectroscopy to track degradation kinetics (e.g., carbonyl peak shifts at 1680–1720 cm) .

Q. How can researchers design assays to evaluate the pharmacological potential of this compound?

- Methodology :

- Target Selection : Prioritize targets based on structural analogs (e.g., benzothiazepines show calcium channel blockade and antimicrobial activity). Molecular docking with proteins like L-type Ca channels can guide assay design .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC calculations .

- Data Interpretation : Compare results with positive controls (e.g., diltiazem for calcium channel assays) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.